6-Hydroxy-2,6-dimethylhept-2-en-4-one (Semiphorone)
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Overview
Description
6-Hydroxy-2,6-dimethylhept-2-en-4-one, commonly known as Semiphorone, is an organic compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol . It is characterized by its unique structure, which includes a hydroxyl group and a ketone group on a heptene backbone. This compound is often used as a reference standard in pharmaceutical testing and research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Semiphorone can be synthesized through various chemical reactions. One common method involves the hydration of 2,6-dimethylhepta-2,5-dien-4-one (phorone) in acidic media. This reaction leads to the formation of 2,6-dihydroxy-2,6-dimethylheptan-4-one (triacetone dialcohol), which can then be cyclized to form Semiphorone . The reaction conditions typically involve the use of polarographic, infrared, and nuclear magnetic resonance techniques to monitor the progress and optimize the yield .
Industrial Production Methods
Industrial production of Semiphorone often involves the use of large-scale chemical reactors and precise control of reaction conditions. The process may include steps such as distillation, crystallization, and purification to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Semiphorone undergoes several types of chemical reactions, including:
Hydration: In acidic media, Semiphorone can be hydrated to form 2,6-dihydroxy-2,6-dimethylheptan-4-one.
Cyclization: It can cyclize to form 2,2,6,6-tetramethyltetrahydro-γ-pyrone.
Dehydration: Dehydration of Semiphorone can lead to the formation of 2,6-dimethylhepta-2,5-dien-4-one.
Common Reagents and Conditions
The reactions involving Semiphorone typically require acidic conditions and may involve the use of catalysts to enhance the reaction rate. Common reagents include acids such as sulfuric acid and hydrochloric acid .
Major Products Formed
The major products formed from the reactions of Semiphorone include:
- 2,6-Dihydroxy-2,6-dimethylheptan-4-one (triacetone dialcohol)
- 2,2,6,6-Tetramethyltetrahydro-γ-pyrone
- 2,6-Dimethylhepta-2,5-dien-4-one (phorone)
Scientific Research Applications
Semiphorone has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Semiphorone involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, affecting the activity of enzymes involved in metabolic processes . The exact molecular targets and pathways are still under investigation, but it is believed that Semiphorone may influence cellular signaling and regulatory mechanisms .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Semiphorone include:
- 2,6-Dimethylhepta-2,5-dien-4-one (phorone)
- 2,2,6,6-Tetramethyltetrahydro-γ-pyrone
- 2,6-Dihydroxy-2,6-dimethylheptan-4-one (triacetone dialcohol)
Uniqueness of Semiphorone
Semiphorone is unique due to its specific structural features, including the presence of both a hydroxyl group and a ketone group on a heptene backbone. This unique structure allows it to undergo a variety of chemical reactions and makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
6-hydroxy-2,6-dimethylhept-2-en-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-7(2)5-8(10)6-9(3,4)11/h5,11H,6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAGRPNCOXYADL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)CC(C)(C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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